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molecular formula C16H16Si B8656297 1,1-Diphenyl-1-silacyclo-3-pentene CAS No. 34106-93-9

1,1-Diphenyl-1-silacyclo-3-pentene

Cat. No. B8656297
M. Wt: 236.38 g/mol
InChI Key: ZILCGTYSLSVLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05300605

Procedure details

Into a 1000 mL three necked rb flask, equipped with a reflux condenser was placed magnesium powder (26.4 g)(1.1 mol), diphenyldichlorosilane (253 g)(1 mol) and THF (500 mL). The reflux condenser was connected to a refrigeration unit with ethylene glycol cooled at -20° C. circulating. With stirring, 1,3-butadiene (81 g) (1.5 mol, 125 mL) at -78° C. Was transferred to this reaction system via a cannula. The reaction mixture was stirred over 72h. The reaction mixture was hydrolyzed with saturated ammonium chloride solution (100 mL) and 100 ml ether was added. The organic solution was separated. The water layer was washed with ether (2×50 mL). The combined organic solution was dried over anhydrous magnesium sulfate, filtered and the volatile solvents removed by evaporation under reduced pressure. The product was purified by distillation through a 10 cm vacuum jacketed Vigreux column. A fraction, bp 155°-7° C./0.2 mmHg, 154 g, 64% yield was collected. The following spectra properties were observed. 1H NMR (δ)1.97 (d,4H, J=0.94Hz), 6.15(t,2H,J=0.94Hz), 7.44-7.53 (m,6H), 7.67-7.71 (m,4H). 13C NMR (δ) 16.84, 127.90, 129.45, 131.00, 134.67, 135.71, 29Si NMR (δ) 8.51.
[Compound]
Name
three
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
253 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].[C:2]1([Si:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(Cl)Cl)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:17]=[CH:18][CH:19]=[CH2:20].[Cl-].[NH4+]>CCOCC.C(O)CO.C1COCC1>[C:2]1([Si:8]2([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:20][CH:19]=[CH:18][CH2:17]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
three
Quantity
1000 mL
Type
reactant
Smiles
Step Two
Name
Quantity
26.4 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
253 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
C=CC=C
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred over 72h
Duration
72 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
WASH
Type
WASH
Details
The water layer was washed with ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatile solvents removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation through a 10 cm vacuum
CUSTOM
Type
CUSTOM
Details
A fraction, bp 155°-7° C./0.2 mmHg, 154 g, 64% yield was collected

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)[Si]1(CC=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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